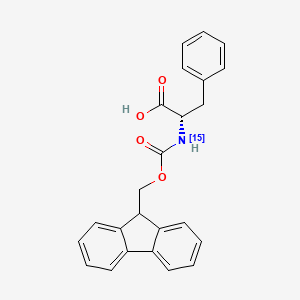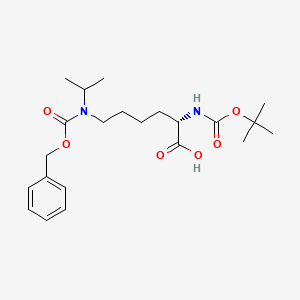
Boc-L-lys(ipr,Z)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-lys(ipr,Z)-OH: is a derivative of lysine, an essential amino acid. The compound is protected with a tert-butoxycarbonyl (Boc) group at the amino terminus and an isopropyl (ipr) group at the side chain. The “Z” likely refers to a specific stereochemistry or protecting group at the side chain. This compound is often used in peptide synthesis and other biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-lys(ipr,Z)-OH typically involves the following steps:
Protection of the amino group: The amino group of lysine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the side chain: The side chain amino group is protected using an isopropyl group, which can be introduced through various methods, including alkylation.
Purification: The protected lysine derivative is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of This compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods.
化学反応の分析
Types of Reactions
Boc-L-lys(ipr,Z)-OH: undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: Introduction of various functional groups at the side chain.
Common Reagents and Conditions
Trifluoroacetic acid: Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide: Used for peptide coupling reactions.
Isopropyl halides: Used for side chain protection.
Major Products Formed
Deprotected lysine derivatives: Formed after removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
科学的研究の応用
Boc-L-lys(ipr,Z)-OH: is widely used in scientific research, including:
Peptide Synthesis: As a protected lysine derivative, it is used in the synthesis of peptides and proteins.
Bioconjugation: Used in the modification of biomolecules for various applications in biology and medicine.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
作用機序
The mechanism of action of Boc-L-lys(ipr,Z)-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions during peptide bond formation. The isopropyl group protects the side chain, allowing for selective reactions at other sites.
類似化合物との比較
Boc-L-lys(ipr,Z)-OH: can be compared with other protected lysine derivatives, such as:
Boc-L-lys(Z)-OH: Similar but without the isopropyl group.
Fmoc-L-lys(ipr,Z)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) at the amino terminus.
Cbz-L-lys(ipr,Z)-OH: Uses a benzyloxycarbonyl (Cbz) group for protection.
Each of these compounds has unique properties and applications, with This compound being particularly useful for its stability and ease of deprotection.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
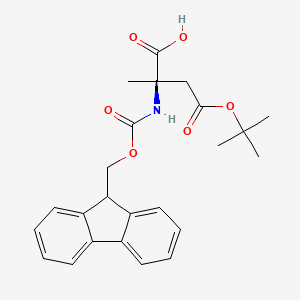
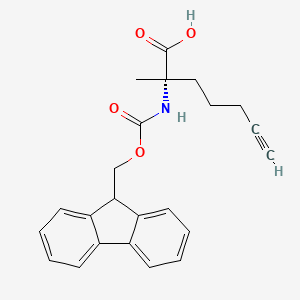
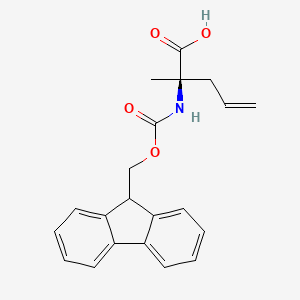
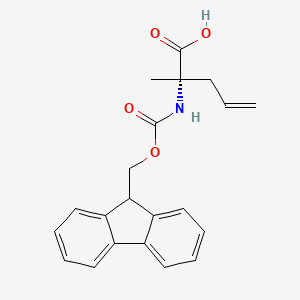
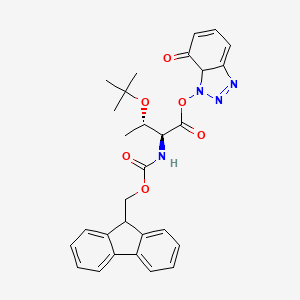
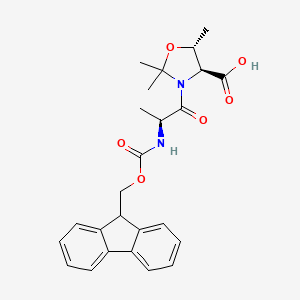

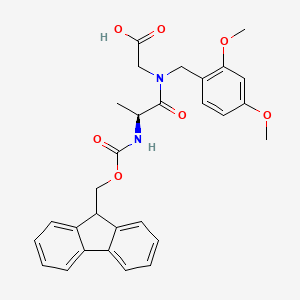
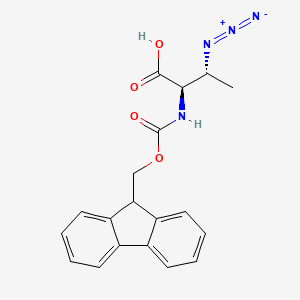
![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride](/img/structure/B613600.png)
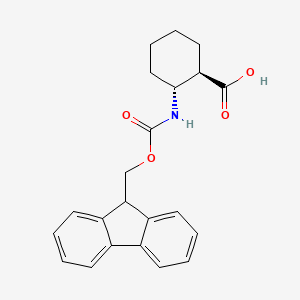
![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
